1-Methylimidazolium hydrogen sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Brønsted Acidic Catalyst

1-Methylimidazolium hydrogen sulfate acts as a Brønsted acid catalyst, meaning it donates a proton (H+) during a chemical reaction. This property makes it useful in organic synthesis reactions. For instance, research has shown its effectiveness as a catalyst component, along with chlorotrimethylsilane, in the preparation of specific heterocyclic compounds like 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones [].

1-Methylimidazolium hydrogen sulfate is a Brønsted acidic ionic liquid characterized by the molecular formula and a molecular weight of 180.18 g/mol. This compound is known for its unique properties, including high thermal stability, low volatility, and significant solvation ability, making it a versatile medium in various

1-Methylimidazolium hydrogen sulfate is utilized as a catalyst in several organic reactions. Notable reactions include:

- Synthesis of Dihydropyrimidinones: It facilitates the synthesis of 3,4-dihydropyrimidin-2(1H)-ones through a one-pot reaction involving aromatic aldehydes and urea/thiourea .

- Pyrrole Synthesis: The compound catalyzes the convenient synthesis of 2,5-dimethyl-N-substituted pyrroles under ultrasonic irradiation, demonstrating its efficiency in promoting complex organic transformations .

- Micellization: In aqueous solutions, it exhibits micellization behavior influenced by temperature, which is essential for applications in surfactant chemistry .

The synthesis of 1-methylimidazolium hydrogen sulfate typically involves the following methods:

- Direct Neutralization: The ionic liquid can be synthesized by neutralizing 1-methylimidazole with sulfuric acid. This method yields the desired ionic liquid along with water as a byproduct.

- Solvent-Free Methods: Recent advancements have explored solvent-free synthesis routes that enhance yields and reduce environmental impact. For instance, reactions conducted under controlled temperatures allow for efficient formation without the need for additional solvents .

1-Methylimidazolium hydrogen sulfate has diverse applications across various fields:

- Catalysis: It serves as an effective catalyst in organic reactions, improving reaction rates and selectivity.

- Green Chemistry: Its low volatility and recyclability make it an attractive option for sustainable chemical processes.

- Leaching Media: The compound has been used in leaching processes for metal recovery, showcasing its utility in materials science .

Studies on the interactions of 1-methylimidazolium hydrogen sulfate with other compounds reveal its potential as a co-catalyst in multi-component reactions. Its ability to stabilize intermediates and enhance reaction pathways is particularly notable in organic synthesis. Furthermore, investigations into its interactions with biomolecules suggest possible applications in drug delivery systems or as a solvent for pharmaceuticals.

Several compounds share structural similarities with 1-methylimidazolium hydrogen sulfate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium hydrogen sulfate | Brønsted acidic ionic liquid | Longer alkyl chain enhances solubility properties |

| 1-Butyl-3-methylimidazolium chloride | Ionic liquid | Less acidic than hydrogen sulfate variant |

| 1-Methylimidazolium acetate | Ionic liquid | Exhibits different reactivity due to acetate anion |

| 1-Methylpyridinium hydrogen sulfate | Brønsted acidic ionic liquid | Different cation structure provides distinct catalytic properties |

The presence of the hydrogen sulfate group in 1-methylimidazolium hydrogen sulfate distinguishes it from other ionic liquids by enhancing its acidity and catalytic efficiency, making it particularly effective for specific organic transformations.

Molecular Composition and Formula

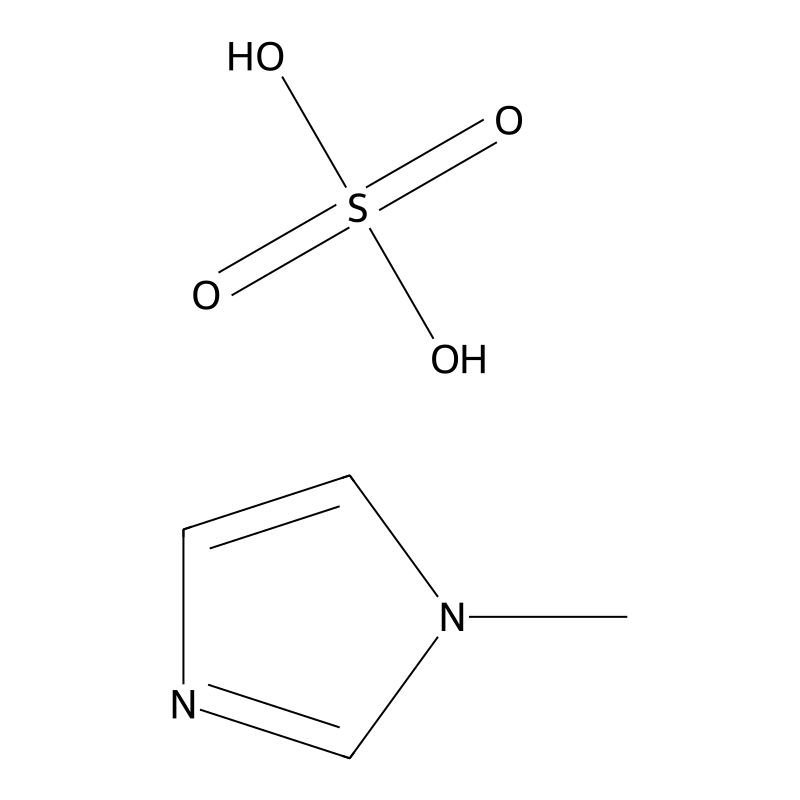

The compound’s molecular formula is C₄H₆N₂·H₂SO₄, with a molecular weight of 180.18 g/mol. Its structure consists of a planar imidazolium ring methylated at the 1-position, protonated at the 3-position, and balanced by a hydrogen sulfate anion (Fig. 1).

Structural Features:

- Cation: 1-Methylimidazolium (Cn1ccnc1)

- Anion: Hydrogen sulfate (OS(O)(=O)=O)

- Hybridization: sp² hybridization at nitrogen atoms in the imidazolium ring.

Spectroscopic and Physical Properties

- Melting Point: 41°C

- Solubility: Miscible with polar solvents (water, ethanol) but insoluble in non-polar media.

- Thermal Stability: Decomposes above 280°C.

- Spectroscopic Signatures:

| Property | Value | Source |

|---|---|---|

| Density | 1.367 g/cm³ | |

| Flash Point | >280°C | |

| Purity (HPLC) | ≥94.5% |

Historical Development and Discovery

Synthesis and Early Applications

1-Methylimidazolium hydrogen sulfate was first synthesized through the direct protonation of 1-methylimidazole with sulfuric acid, a method refined to achieve high yields (>95%). Early studies highlighted its role as a dual solvent-catalyst in multicomponent reactions, such as the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.

Key Milestones:

- 2003: Identification as a Brønsted acidic ionic liquid with proton-conducting properties.

- 2012: Demonstrated efficacy in spiro[indoline-3',2-quinazoline] synthesis under mild conditions.

- 2023: Utilization in cellulose hydrolysis for biofuel production, achieving 36% glucose yield.

Position Within Ionic Liquid Classifications

Protic Ionic Liquid Designation

As a protic ionic liquid, 1-methylimidazolium hydrogen sulfate is formed via proton transfer from sulfuric acid to 1-methylimidazole. This classification grants it distinct advantages:

- High Acidity: Hammett acidity (H₀) <1.5, enabling efficient catalysis.

- Anion-Cation Interaction: Strong hydrogen bonding between the imidazolium proton and HSO₄⁻ enhances thermal stability.

Comparative Analysis With Other Ionic Liquids

| Feature | 1-Methylimidazolium HSO₄⁻ | 1-Ethyl-3-methylimidazolium HSO₄⁻ |

|---|---|---|

| Acidity (H₀) | 1.2 | 1.5 |

| Thermal Stability (°C) | 280 | 265 |

| Catalytic Efficiency | High | Moderate |

Its structural simplicity contrasts with bulkier analogues (e.g., 1-butyl-3-methylimidazolium HSO₄⁻), which exhibit lower acidity due to reduced proton mobility.

Role in Green Chemistry

The compound’s recyclability (>5 cycles without activity loss) and low vapor pressure align with green chemistry principles. Recent applications include:

The thermal stability of 1-methylimidazolium hydrogen sulfate represents a critical parameter for its practical applications in high-temperature processes. While specific thermal decomposition data for this compound is limited in the current literature, valuable insights can be derived from extensive studies on related alkylimidazolium hydrogen sulfate ionic liquids.

Thermal Decomposition Characteristics

Based on comprehensive thermogravimetric analysis studies of ionic liquids, imidazolium-based compounds with hydrogen sulfate anions demonstrate moderate thermal stability [1] [2]. The thermal decomposition of these compounds typically occurs through multiple pathways:

Primary Decomposition Mechanisms:

- Nucleophilic substitution reactions (SN2 pathway) where the hydrogen sulfate anion attacks the imidazolium cation

- Cleavage of carbon-nitrogen bonds in the imidazolium ring

- Elimination reactions involving alkyl side chains

For structurally related compounds, the onset decomposition temperature (Tonset) ranges from 280°C to 345°C [2]. The 1-butyl-3-methylimidazolium hydrogen sulfate exhibits a Tonset of 345°C, with thermal decomposition beginning at 248°C and reaching maximum decomposition rate at 377°C [2]. The long-term thermal stability parameter (T0.01/10h), representing the temperature at which 1% mass loss occurs in 10 hours, is 208.9°C for the butyl derivative [2].

Decomposition Kinetics:

The thermal decomposition follows pseudo-zero-order kinetics with an activation energy of 133.2 kJ/mol for 1-butyl-3-methylimidazolium hydrogen sulfate [2]. The decomposition process demonstrates that compounds with hydrogen sulfate anions are classified as "moderately stable" ionic liquids according to the five-level thermal stability classification system [2].

Structural Influence on Thermal Stability

The thermal stability of imidazolium hydrogen sulfates is significantly influenced by:

- Alkyl Chain Length: Shorter alkyl chains generally result in higher thermal stability [2]

- Anion Type: Hydrogen sulfate anions provide moderate thermal stability compared to other anions [2]

- Cation Modification: Substitution at the C2 position of the imidazolium ring can enhance thermal stability [2]

Density-Viscosity Relationships

Density Properties

Specific density data for 1-methylimidazolium hydrogen sulfate is not available in the reviewed literature. However, density-temperature relationships for related alkylimidazolium hydrogen sulfates provide valuable context for understanding the physical behavior of this compound class.

For comparison, related compounds exhibit the following density characteristics:

- 1-ethyl-3-methylimidazolium hydrogen sulfate: 1.36 g/cm³ at 28°C [3]

- 1-butyl-3-methylimidazolium hydrogen sulfate: 1.27-1.28 g/cm³ [4] [5]

The density of imidazolium-based ionic liquids typically decreases linearly with increasing temperature, following the general relationship for ionic liquids where thermal expansion occurs with minimal structural changes in the liquid phase [6] [7].

Viscosity Behavior

Viscosity data for 1-methylimidazolium hydrogen sulfate is not specifically reported in the literature. However, the viscosity behavior of hydrogen sulfate-based imidazolium ionic liquids demonstrates distinct characteristics compared to other anion types.

High Viscosity Phenomenon:

Research by Ribeiro and colleagues has demonstrated that imidazolium ionic liquids with hydrogen sulfate anions exhibit significantly higher viscosities than those with alkyl sulfate anions [8]. This high viscosity is attributed to the formation of hydrogen-bonded anion chains, as evidenced by Raman spectroscopy studies showing characteristic bands at 1046 and 1010 cm⁻¹ corresponding to symmetric stretching modes of hydrogen-bonded HSO₄⁻ anions [8].

Temperature Dependence:

Viscosity in hydrogen sulfate ionic liquids follows the Vogel-Fulcher-Tammann expression, indicating non-Arrhenius behavior typical of glass-forming liquids [6]. The viscosity decreases significantly with increasing temperature, with the relationship described by:

η(T) = A exp(B/(T-T₀))

where A, B, and T₀ are fitting parameters specific to each compound.

For related compounds:

- 1-ethyl-3-methylimidazolium hydrogen sulfate: 1510 cP at 25°C [3]

- 1-butyl-3-methylimidazolium hydrogen sulfate: 3088 cP at 25°C [5]

Solubility Profiles in Organic/Inorganic Media

Aqueous Solubility

The solubility behavior of 1-methylimidazolium hydrogen sulfate in aqueous systems is characterized by strong hydrophilic interactions. The compound demonstrates high water solubility, though specific quantitative data is not determined in available literature [9].

Hydrophilicity Characteristics:

Hydrogen sulfate-based ionic liquids exhibit strong hydrophilic character due to:

- The highly polar nature of the HSO₄⁻ anion

- Capability for hydrogen bonding with water molecules

- High charge density of the anion

The hydrophilic nature has been quantified using the hydrophilicity index (HPI) based on maximum water sorption capacity, where compounds with hydrogen sulfate anions demonstrate strong negative correlation between thermal stability and hydrophilicity [2].

Organic Solvent Compatibility

Alcohol Solubility:

1-methylimidazolium hydrogen sulfate demonstrates solubility in methanol [4], consistent with the general behavior of hydrogen sulfate ionic liquids in protic solvents. The solubility in alcohols is enhanced by hydrogen bonding interactions between the HSO₄⁻ anion and hydroxyl groups.

Temperature-Dependent Solubility:

The solubility of ionic amphiphilic hydrogen sulfate compounds in aqueous solutions is highly temperature-dependent [10]. For longer-chain alkyl derivatives, Krafft temperatures (KT) have been observed:

- Compounds with alkyl chains ≤C12 show KT below 0°C or no detectable KT

- 1-tetradecyl-3-methylimidazolium hydrogen sulfate: KT = 10°C [10]

Critical Micelle Concentration:

For amphiphilic derivatives, critical micelle concentrations decrease from approximately 600 mM to 2 mM as alkyl chain length increases from C6 to C14 [10]. The 1-methylimidazolium hydrogen sulfate, lacking significant alkyl chain length, would not be expected to exhibit micellar behavior.

Proton Transfer Behavior and Acidity Constants

Brønsted Acidity

1-methylimidazolium hydrogen sulfate functions as a Brønsted acidic ionic liquid, with the hydrogen sulfate anion serving as the primary proton donor. The acidity of these systems has been characterized using the Hammett acidity function (H₀), which avoids solvent leveling effects common in traditional acid-base measurements.

Hammett Acidity Values:

Reported H₀ values for related compounds include:

- Anhydrous 1-methylimidazolium hydrogen sulfate: H₀ = 1.99 [11]

- 1-butyl-3-methylimidazolium hydrogen sulfate: H₀ = 2.08 [11]

These values indicate strong acidity, with the hydrogen sulfate anion being the dominant acidic species (pKₐ ≈ 2 for HSO₄⁻) [11].

Proton Transfer Mechanisms

Proton Dissociation:

The proton transfer behavior in hydrogen sulfate ionic liquids involves complex ion-ion interactions. Studies using 1-methylimidazole as a proton acceptor demonstrate that the conjugate acid (1-methylimidazolium) has a pKₐ of approximately 7, making methylimidazole a relatively good base [12] [13].

Hydrogen Bonding Networks:

Raman spectroscopy evidence indicates that hydrogen sulfate anions form extensive hydrogen-bonded networks in the liquid phase [8]. These networks contribute to:

- Enhanced viscosity through anion-anion interactions

- Structured proton transfer pathways

- Temperature-dependent ion association behavior

Dynamic Proton Transfer:

Fluorescence studies of proton transfer from photoacids to 1-methylimidazole reveal complex kinetic schemes involving multiple hydrogen-bonded conformations. The proton transfer occurs through axial and equatorial hydrogen bonding configurations, with time constants ranging from approximately 30 ps to 300 ps [12] [13].

Acidity Enhancement Mechanisms

Water Content Effects:

The presence of water significantly influences the acidity of hydrogen sulfate ionic liquids. Studies show that water addition can enhance acidity through:

- Formation of hydronium ions (H₃O⁺)

- Disruption of anion-anion hydrogen bonding networks

- Enhanced proton mobility in the presence of water clusters [11]

Temperature Dependence:

The acidity of hydrogen sulfate ionic liquids demonstrates temperature dependence related to:

- Changes in ion association equilibria

- Thermal disruption of hydrogen bonding networks

- Increased molecular mobility at elevated temperatures